1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one
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Overview
Description
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a phenoxyethanone group
Mechanism of Action
Target of Action
Similar compounds have been found to target dna gyrase and Equilibrative Nucleoside Transporters (ENTs) . These targets play crucial roles in bacterial DNA replication and nucleotide synthesis, respectively .
Mode of Action
The compound interacts with its targets, potentially altering their function. For instance, it may bind to DNA gyrase, leading to a more potent antibacterial effect . Similarly, it could inhibit ENTs, affecting nucleotide synthesis .
Biochemical Pathways
It’s plausible that it impacts the dna replication pathway in bacteria by interacting with dna gyrase . It might also influence the nucleotide synthesis pathway via its interaction with ENTs .
Pharmacokinetics
Similar compounds have been found to accumulate in cells . This could potentially impact the bioavailability of the compound, influencing its therapeutic effects.
Result of Action
The compound’s action results in promising direct activity against certain bacterial strains . It may also exhibit anti-biofilm activity , which could prevent the formation of bacterial colonies, enhancing its antimicrobial effect.
Preparation Methods
The synthesis of 1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one can be achieved through multi-step procedures involving various reaction conditions. Common synthetic routes include:
Diazo-coupling: This method involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, β-keto esters, and urea.
Microwave irradiation: This technique accelerates chemical reactions by using microwave energy to heat the reactants.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of three or more reactants in a single reaction vessel to form the desired product
Chemical Reactions Analysis
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives
Scientific Research Applications
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antiviral, and antipsychotic agent.
Biological Research: The compound is used in studies involving protein-ligand interactions and molecular docking to understand its binding affinity and specificity.
Industrial Applications: The compound’s unique structural properties make it a candidate for the development of new materials and chemical processes.
Comparison with Similar Compounds
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one can be compared with other benzothiazole and piperazine derivatives, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a benzothiazole ring and a piperazine moiety and is known for its antibacterial activity.
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine: This compound contains a benzothiazole ring and an oxadiazole ring and is studied for its potential therapeutic applications.
1-(4-[Bis(4-fluoro-phen-yl)meth-yl]piperazin-1-yl)ethanone: This compound features a piperazine moiety and is evaluated for its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c20-15-7-4-8-16-18(15)21-19(26-16)23-11-9-22(10-12-23)17(24)13-25-14-5-2-1-3-6-14/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKKOPWNTDXFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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